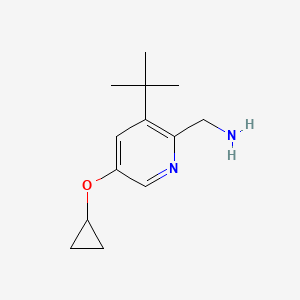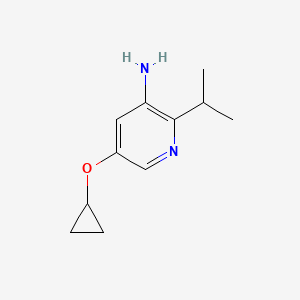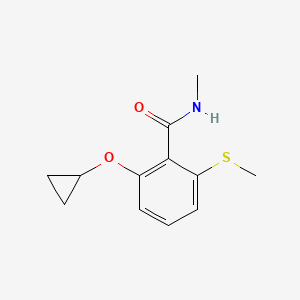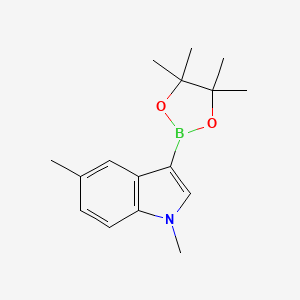
1-Tert-butoxy-3-cyclopropoxy-5-fluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Tert-butoxy-3-cyclopropoxy-5-fluorobenzene is an organic compound with the molecular formula C13H17FO2 and a molecular weight of 224.27 g/mol . This compound is characterized by the presence of a tert-butoxy group, a cyclopropoxy group, and a fluorine atom attached to a benzene ring. It is primarily used in research and development settings and is not intended for human use .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Tert-butoxy-3-cyclopropoxy-5-fluorobenzene can be achieved through various organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically requires a palladium catalyst, a boron reagent, and mild reaction conditions. The specific reagents and conditions for synthesizing this compound may vary depending on the desired yield and purity.
Industrial Production Methods
化学反応の分析
Types of Reactions
1-Tert-butoxy-3-cyclopropoxy-5-fluorobenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the benzene ring.
Substitution: The fluorine atom or other substituents on the benzene ring can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学的研究の応用
1-Tert-butoxy-3-cyclopropoxy-5-fluorobenzene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and testing.
Industry: It may be used in the development of new materials or chemical processes.
作用機序
The mechanism of action of 1-Tert-butoxy-3-cyclopropoxy-5-fluorobenzene involves its interaction with specific molecular targets and pathways. The tert-butoxy and cyclopropoxy groups, along with the fluorine atom, can influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical processes, including enzyme activity and receptor binding.
類似化合物との比較
Similar Compounds
1-Tert-butyl-3-cyclopropoxy-5-fluorobenzene: Similar in structure but lacks the tert-butoxy group.
1-Tert-butyl-3-cyclopropoxybenzene: Similar but without the fluorine atom.
1-Tert-butoxy-3-cyclopropoxybenzene: Similar but without the fluorine atom.
Uniqueness
1-Tert-butoxy-3-cyclopropoxy-5-fluorobenzene is unique due to the combination of its functional groups, which can impart distinct chemical and physical properties. The presence of the fluorine atom can enhance the compound’s stability and reactivity, making it valuable for specific research applications.
特性
分子式 |
C13H17FO2 |
|---|---|
分子量 |
224.27 g/mol |
IUPAC名 |
1-cyclopropyloxy-3-fluoro-5-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C13H17FO2/c1-13(2,3)16-12-7-9(14)6-11(8-12)15-10-4-5-10/h6-8,10H,4-5H2,1-3H3 |
InChIキー |
WQZQDQVRZAXVRR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC1=CC(=CC(=C1)OC2CC2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


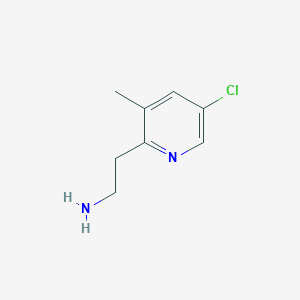
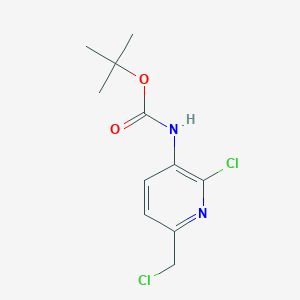
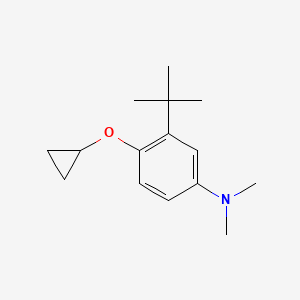

![2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetic acid](/img/structure/B14838058.png)


